molecular formula C9H11ClFNO3 B13134333 Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hcl

Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hcl

Cat. No.: B13134333
M. Wt: 235.64 g/mol
InChI Key: KZTDCUJSCXIPMX-QRPNPIFTSA-N
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Description

Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structural properties, which include a fluorine atom and a hydroxyl group attached to a phenyl ring, as well as an amino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride typically involves several steps. One common method starts with the preparation of the intermediate 5-fluoro-2-hydroxybenzaldehyde. This intermediate is then subjected to a series of reactions, including amination and esterification, to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride may involve large-scale batch reactions. These processes are optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 5-fluoro-2-hydroxybenzaldehyde, while reduction of the amino group may produce 2-amino-2-(5-fluoro-2-hydroxyphenyl)ethanol.

Scientific Research Applications

Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, while the amino and hydroxyl groups can facilitate interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate
  • Ethyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate
  • Methyl 2-amino-2-(4-fluoro-2-hydroxyphenyl)acetate

Uniqueness

Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride is unique due to its specific stereochemistry (S-enantiomer) and the presence of the hydrochloride salt, which can influence its solubility and stability. These features can enhance its pharmacokinetic properties and make it a valuable compound for further research and development.

Properties

Molecular Formula

C9H11ClFNO3

Molecular Weight

235.64 g/mol

IUPAC Name

methyl (2S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate;hydrochloride

InChI

InChI=1S/C9H10FNO3.ClH/c1-14-9(13)8(11)6-4-5(10)2-3-7(6)12;/h2-4,8,12H,11H2,1H3;1H/t8-;/m0./s1

InChI Key

KZTDCUJSCXIPMX-QRPNPIFTSA-N

Isomeric SMILES

COC(=O)[C@H](C1=C(C=CC(=C1)F)O)N.Cl

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)F)O)N.Cl

Origin of Product

United States

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